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Compound of Interest

Compound Name: 3-Amino-2-methylpyridine

Cat. No.: B1201488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-2-methylpyridine, a significant heterocyclic amine in medicinal and chemical research.

This document details available experimental data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural

characterization. Due to the limited availability of a complete public dataset for 3-Amino-2-
methylpyridine, this guide also incorporates comparative data from its isomer, 2-Amino-3-

methylpyridine, to provide a thorough analytical perspective.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-Amino-2-
methylpyridine and its isomer.

Table 1: Mass Spectrometry (MS) Data for 3-Amino-2-methylpyridine
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Parameter Value

Molecular Formula C₆H₈N₂

Molecular Weight 108.14 g/mol [1]

Ionization Method Electron Ionization (EI)

m/z of Molecular Ion (M⁺) 108[2]

Second Highest m/z Peak 80[2]

Third Highest m/z Peak 43[2]

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer)

Wavenumber (cm⁻¹) Interpretation

3450, 3320 N-H stretch (primary amine)

3050 C-H stretch (aromatic)

2920 C-H stretch (methyl)

1620 N-H bend (primary amine)

1590, 1470 C=C stretch (aromatic ring)

830, 780, 740 C-H bend (out-of-plane)

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative

purposes. The IR spectrum of 3-Amino-2-methylpyridine is expected to show similar

characteristic peaks.

Table 3: ¹H NMR Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer) in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.93 d 1H H-6

7.23 d 1H H-4

6.58 t 1H H-5

4.60 br s 2H -NH₂

2.09 s 3H -CH₃

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative

purposes. The ¹H NMR spectrum of 3-Amino-2-methylpyridine is expected to show a singlet

for the methyl group, a broad singlet for the amine protons, and three distinct signals for the

aromatic protons.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~155 C2

~145 C6

~138 C3

~122 C4

~120 C5

~20 -CH₃

Note: This is a predicted ¹³C NMR spectrum for 3-Amino-2-methylpyridine based on typical

chemical shifts for substituted pyridines. Experimental data is not readily available.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of 3-Amino-2-methylpyridine is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans

to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of solid 3-Amino-2-methylpyridine is finely ground with about 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the

spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the

absorption bands are reported in wavenumbers (cm⁻¹).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum which

is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-2-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-methylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201488#spectroscopic-data-of-3-amino-2-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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